molecular formula C34H52N8O10 B1218041 Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide CAS No. 73554-93-5

Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide

Cat. No.: B1218041
CAS No.: 73554-93-5
M. Wt: 732.8 g/mol
InChI Key: KHROACPEOHQTRJ-ZDLOCFOUSA-N
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Description

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: is a synthetic peptide composed of the amino acids leucine, serine, threonine, and arginine, with a t-butyloxycarbonyl (Boc) group at the N-terminus and a 4-methylcoumaryl-7-amide (MCA) group at the C-terminus. This compound is primarily used as a substrate in enzymatic assays, particularly for measuring the activity of activated Protein C, an enzyme involved in blood clotting .

Properties

CAS No.

73554-93-5

Molecular Formula

C34H52N8O10

Molecular Weight

732.8 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C34H52N8O10/c1-17(2)13-23(40-33(50)52-34(5,6)7)29(47)39-24(16-43)30(48)41-27(19(4)44)31(49)42-28(46)22(9-8-12-37-32(35)36)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,38,43-44H,8-9,12-13,16H2,1-7H3,(H,39,47)(H,40,50)(H,41,48)(H4,35,36,37)(H,42,46,49)/t19-,22+,23+,24+,27+/m1/s1

InChI Key

KHROACPEOHQTRJ-ZDLOCFOUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Synonyms

Boc-Leu-Ser-Thr-Arg-MCA
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves the stepwise addition of protected amino acids to form the peptide chain. The Boc group is used to protect the N-terminus of the amino acids during the synthesis. The final step involves attaching the MCA group to the C-terminus of the peptide. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain .

Industrial Production Methods: Industrial production of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and MCA is cleaved by specific enzymes, such as activated Protein C, releasing the fluorescent MCA .

Common Reagents and Conditions: The enzymatic cleavage of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate requires specific enzymes and appropriate buffer conditions. For example, activated Protein C cleaves the peptide bond in a buffer solution at physiological pH .

Major Products Formed: The major product formed from the enzymatic cleavage of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is the fluorescent MCA, which can be measured to assess enzyme activity .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used as a substrate in enzymatic assays to study the activity of proteases and other enzymes. The release of fluorescent MCA upon cleavage allows researchers to quantify enzyme activity .

Biology: In biological research, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used to study the function of enzymes involved in blood clotting, such as activated Protein C. It helps in understanding the regulation of blood coagulation and related disorders .

Medicine: In medical research, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used to develop diagnostic assays for detecting enzyme deficiencies or abnormalities in blood clotting pathways. It is also used in drug discovery to screen for potential inhibitors of specific enzymes .

Industry: In the pharmaceutical industry, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used in quality control assays to ensure the activity and purity of enzyme preparations. It is also used in the development of therapeutic enzymes and enzyme-based treatments .

Mechanism of Action

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate acts as a substrate for specific enzymes, such as activated Protein C. The enzyme recognizes the amino acid sequence and cleaves the peptide bond between arginine and MCA. This cleavage releases the fluorescent MCA, which can be measured to assess enzyme activity. The molecular targets involved in this process are the peptide bonds within the substrate, and the pathway involves the enzymatic hydrolysis of these bonds .

Comparison with Similar Compounds

  • Boc-leu-thr-arg-mca
  • Boc-leu-arg-arg-mca
  • Boc-leu-gly-arg-mca

Uniqueness: tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific amino acid sequence, which makes it a suitable substrate for activated Protein C. The presence of the MCA group allows for the detection of enzyme activity through fluorescence, making it a valuable tool in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide
Reactant of Route 2
Reactant of Route 2
Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide

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